molecular formula C10H7FN2O4S B2721783 2-(3-Fluorosulfonyloxyphenoxy)pyrazine CAS No. 2411295-97-9

2-(3-Fluorosulfonyloxyphenoxy)pyrazine

Cat. No.: B2721783
CAS No.: 2411295-97-9
M. Wt: 270.23
InChI Key: AEXGGGDRLSCOKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluorosulfonyloxyphenoxy)pyrazine is a chemical compound with the molecular formula C10H7FN2O4S It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound, and features a fluorosulfonyloxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorosulfonyloxyphenoxy)pyrazine typically involves the reaction of pyrazine derivatives with fluorosulfonyloxyphenoxy reagents. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorosulfonyloxyphenoxy)pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorosulfonyloxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce hydroxyl or amine derivatives.

Scientific Research Applications

2-(3-Fluorosulfonyloxyphenoxy)pyrazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3-Fluorosulfonyloxyphenoxy)pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-(3-Fluorosulfonyloxyphenoxy)pyrazine can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and potential applications. Its fluorosulfonyloxy group, in particular, makes it a valuable compound for various synthetic and research purposes.

Properties

IUPAC Name

2-(3-fluorosulfonyloxyphenoxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O4S/c11-18(14,15)17-9-3-1-2-8(6-9)16-10-7-12-4-5-13-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXGGGDRLSCOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)F)OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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